Comparative Hydrolytic Stability: D-Glucose-2-Phosphate Esters Exhibit Higher Stability Than Glucose-1-Phosphate Esters
Direct comparative analysis of phosphate ester hydrolysis demonstrates that esters of D-glucose-2-phosphate (G2P) possess higher stability than their glucose-1-phosphate (G1P) counterparts [1]. This differential stability has been experimentally validated in the context of glycogen-bound phosphate characterization, where G2P and G3P residues are refractory to enzymatic cleavage by known phosphatases that readily act on G1P and G6P [2]. For hydrolysis studies of the cyclic glucose-1,2-phosphate intermediate, G2P is the kinetically favored product over G1P, a finding consistent with the elevated activation energy barrier for cleavage of the C2-phosphate ester linkage [1].
| Evidence Dimension | Relative hydrolytic stability of phosphate esters |
|---|---|
| Target Compound Data | D-Glucose-2-phosphate (G2P) esters: higher stability |
| Comparator Or Baseline | D-Glucose-1-phosphate (G1P) esters: lower stability |
| Quantified Difference | Qualitative superiority confirmed; no single numerical stability constant reported across studies |
| Conditions | Hydrolysis of cyclic glucose-1,2-phosphate; analysis of glycogen-bound phosphate residues |
Why This Matters
For researchers designing in vitro enzymatic assays or long-term stability studies, the higher resistance of G2P esters to non-specific hydrolysis reduces background noise and extends usable reagent lifetime, directly impacting experimental reproducibility.
- [1] Ahmar, M., Li, S.-Z., Queneau, Y., Soulère, L., & Zhang, Q. (2020). Esters of Glucose-2-Phosphate: Occurrence and Chemistry. Molecules, 25(12), 2829. https://doi.org/10.3390/molecules25122829 View Source
- [2] Kokesh, F. C., & Stephenson, R. K. (1978). Hydrolysis of α-D-glucopyranose 1,2-cyclic phosphate: the effect of pH and temperature on the product distribution, and the position of opening of the phosphate diester ring in formation of D-glucose 2-phosphate. Carbohydrate Research, 61(1), 335-348. View Source
